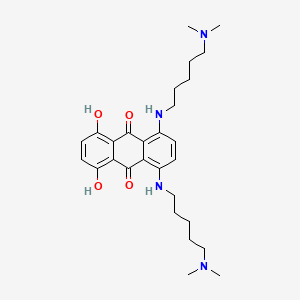
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is notable for its unique structure, which includes dimethylamino and hydroxy functional groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- typically involves multiple steps, starting from anthracene. The process includes:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.
Nitration and Reduction: The anthraquinone undergoes nitration to introduce nitro groups, which are subsequently reduced to amino groups.
Alkylation: The amino groups are then alkylated with 5-(dimethylamino)pentylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Regeneration of the hydroxy-anthracenedione.
Substitution: Formation of various substituted anthracenedione derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance pigments and dyes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular components. The hydroxy and dimethylamino groups facilitate binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. For example, in cancer research, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1,4-bis((5-hydroxypentyl)amino)-
- 9,10-Anthracenedione, 1,4-bis(dodecylamino)-
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- is unique due to the presence of both dimethylamino and hydroxy functional groups. These groups enhance its solubility, reactivity, and potential biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
70945-68-5 |
|---|---|
Fórmula molecular |
C28H40N4O4 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
1,4-bis[5-(dimethylamino)pentylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O4/c1-31(2)17-9-5-7-15-29-19-11-12-20(30-16-8-6-10-18-32(3)4)24-23(19)27(35)25-21(33)13-14-22(34)26(25)28(24)36/h11-14,29-30,33-34H,5-10,15-18H2,1-4H3 |
Clave InChI |
UDNNULHPKJMSTG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


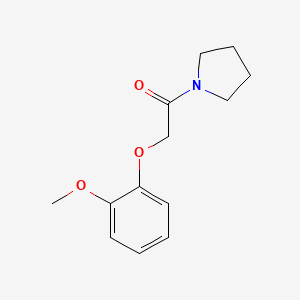

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
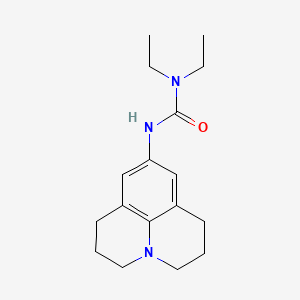
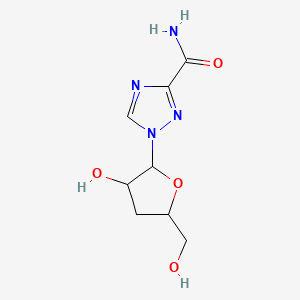

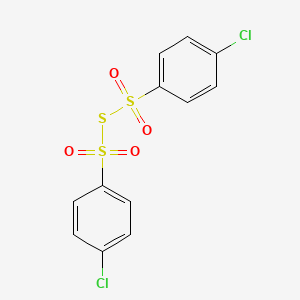

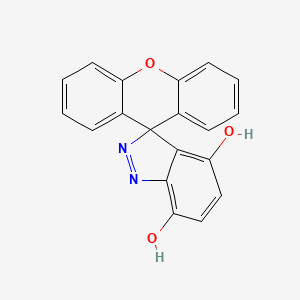
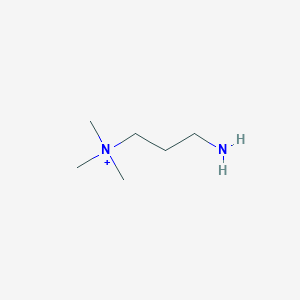
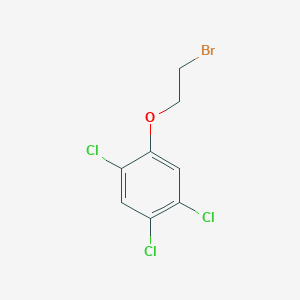
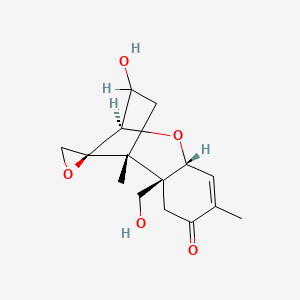

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
